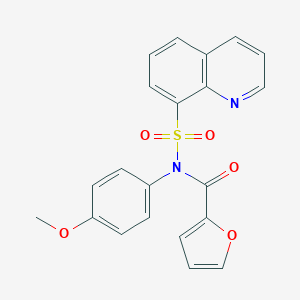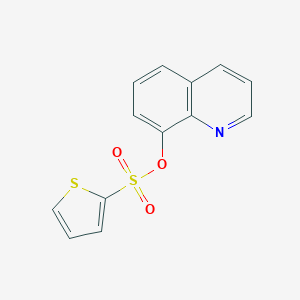![molecular formula C23H24FNO6S B280826 Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)
Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as Compound A, is a synthetic compound with potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A has been shown to have several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of nuclear factor-kappa B (NF-κB) signaling. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A is its potential as a therapeutic agent for various diseases. However, its use in lab experiments may be limited by its complex synthesis and potential toxicity.
Future Directions
There are several future directions for research on Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A, including the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for other diseases. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with butyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to form the ethyl ester, which is subsequently treated with 4-fluoro-2-methylbenzenesulfonyl chloride to obtain the final product.
Scientific Research Applications
Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A has been studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit platelet aggregation.
properties
Molecular Formula |
C23H24FNO6S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
ethyl 5-[butanoyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H24FNO6S/c1-5-7-21(26)25(32(28,29)20-11-8-16(24)12-14(20)3)17-9-10-19-18(13-17)22(15(4)31-19)23(27)30-6-2/h8-13H,5-7H2,1-4H3 |
InChI Key |
GDNYHAJEVFLRIG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)